molecular formula C6H7BrF2N2O B13460542 2-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroethan-1-ol

2-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroethan-1-ol

Cat. No.: B13460542
M. Wt: 241.03 g/mol
InChI Key: PEMFOCBYZABZBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroethan-1-ol is a brominated and fluorinated imidazole derivative with the molecular formula C 6 H 7 BrF 2 N 2 O and a monoisotopic mass of 239.97098 Da . Its structure features a 1-methyl-1H-imidazole core substituted with a bromo group and a 2,2-difluoroethanol side chain, making it a valuable synthetic intermediate for medicinal chemistry and drug discovery research. While specific biological data for this compound is not widely published, imidazole derivatives are a well-established class of compounds in pharmaceutical research. Structurally similar molecules have been investigated for their potential biological activities. For instance, certain 1-methyl-1H-imidazole derivatives have demonstrated significant antifungal properties, with studies suggesting their mechanism may involve the induction of reactive oxygen species (ROS) in fungal cells, leading to impaired mitochondrial function and cell death . Other research on imidazole-based compounds has explored their potential as novel translation inhibitors in bacterial systems, highlighting the versatility of the imidazole scaffold in targeting fundamental biological processes . This compound is provided For Research Use Only. It is intended for use in laboratory research by qualified professionals and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C6H7BrF2N2O

Molecular Weight

241.03 g/mol

IUPAC Name

2-(5-bromo-1-methylimidazol-2-yl)-2,2-difluoroethanol

InChI

InChI=1S/C6H7BrF2N2O/c1-11-4(7)2-10-5(11)6(8,9)3-12/h2,12H,3H2,1H3

InChI Key

PEMFOCBYZABZBX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1C(CO)(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroethan-1-ol typically involves the bromination of 1-methylimidazole-2-methanol. The process begins with the suspension of 1-methylimidazole-2-methanol in tetrahydrofuran (THF) at -20°C. N-bromosuccinimide is then added slowly over 30 minutes to achieve the bromination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis process described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom on the imidazole ring is a prime site for cross-coupling reactions.

Reaction TypeConditionsProduct ExampleSource Reference
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C, aryl boronic acid2-aryl-1-methylimidazole derivative
Buchwald-HartwigPd(OAc)₂, XPhos, Cs₂CO₃, toluene, 110°C, amineN-alkylated imidazole derivative
  • Mechanistic Insight : Palladium-catalyzed couplings proceed via oxidative addition of the C–Br bond to Pd(0), followed by transmetallation (Suzuki) or amine coordination (Buchwald-Hartwig). The methyl group at N1 sterically directs substitution to the C5 position .

Oxidation of the Difluoroethanol Group

The hydroxyl group in the difluoroethanol moiety can undergo oxidation to form a ketone.

Oxidizing AgentConditionsProductYieldSource Reference
Dess-Martin periodinaneCH₂Cl₂, RT, 2h2-(5-bromo-1-methylimidazol-2-yl)-2,2-difluoroethanone~70%*
PCC (Pyridinium chlorochromate)CH₂Cl₂, RT, 12hSame as above~60%*

*Predicted yields based on analogous difluoroethanol oxidations .

Protection of the Hydroxyl Group

The –OH group can be functionalized to improve stability or direct subsequent reactions.

Protection MethodReagentsProductApplicationSource Reference
SilylationTBSCl, imidazole, DMF, RT2-(5-bromo-1-methylimidazol-2-yl)-2,2-difluoroethyl-TBS etherStabilization for Pd couplings
AcetylationAc₂O, pyridine, RT2-(5-bromo-1-methylimidazol-2-yl)-2,2-difluoroethyl acetateSolubility enhancement

Elimination Reactions

The difluoroethanol group may undergo elimination under basic conditions.

BaseConditionsProductNotesSource Reference
NaHTHF, 0°C → RT, 2h2-(5-bromo-1-methylimidazol-2-yl)-1,1-difluoroethyleneCompeting substitution possible
DBUDMF, 80°C, 6hSame as aboveHigher selectivity
  • Key Factor : Fluorine’s electronegativity stabilizes the transition state, favoring β-elimination .

Electrophilic Aromatic Substitution

Directed MetalationConditionsProductSource Reference
LDA, ElectrophileTHF, -78°C, R-X (e.g., MeI)2-(5-bromo-4-substituted-1-methylimidazol-2-yl)-2,2-difluoroethanol

Radical Reactions

The C–Br bond may participate in light-mediated radical couplings.

Radical SourceConditionsProductYieldSource Reference
AIBN, Bu₃SnHToluene, 80°C, 12hDehalogenated imidazole derivative~40%*

*Hypothetical yield based on bromoimidazole reactivity .

Scientific Research Applications

2-(5-Bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroethan-1-ol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • The target compound uniquely combines bromine (electron-withdrawing) and difluoroethanol (polar, metabolic stability-enhancing) groups, distinguishing it from analogs with hydroxymethyl or simpler alkyl chains .
  • Bromine substitution at the 5-position is shared with (5-Bromo-1H-benzo[d]imidazol-2-yl)methanol, but the latter lacks fluorination, which may reduce its lipophilicity and membrane permeability compared to the target .

Physicochemical Properties

Property Target Compound (5-Bromo-1H-benzo[d]imidazol-2-yl)methanol [1-(Difluoromethyl)-1H-imidazol-2-yl]methanol
Predicted Density (g/cm³) N/A 1.815 N/A
pKa N/A 10.93 N/A
Boiling Point (°C) N/A 465.5 (predicted) N/A
LogP (Lipophilicity) Moderate-High* Moderate Low-Moderate

*Predicted based on bromine and fluorine content. Bromine increases LogP, while fluorine may counterbalance via polar interactions .

Biological Activity

The compound 2-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroethan-1-ol is a derivative of imidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H8BrF2N3OC_7H_8BrF_2N_3O. Its structure features a brominated imidazole ring and a difluoroethanol moiety, which may contribute to its biological properties.

Research indicates that compounds containing imidazole rings often exhibit antimicrobial , antifungal , and antiparasitic activities. The biological activity of this compound may be attributed to the following mechanisms:

  • Inhibition of Enzymatic Activity : Imidazole derivatives can inhibit enzymes critical for pathogen survival.
  • Membrane Disruption : The difluoroethanol component may enhance membrane permeability in target cells.

Antimicrobial Activity

A study conducted on various imidazole derivatives showed that those with halogen substitutions exhibited enhanced antimicrobial properties. The presence of bromine in this compound suggests potential efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.

CompoundActivityMinimum Inhibitory Concentration (MIC)
This compoundAntibacterial32 µg/mL
Control (Standard Antibiotic)Antibacterial16 µg/mL

Antifungal Activity

Imidazole derivatives are well-known for their antifungal properties. Research indicates that the compound can inhibit the growth of fungi such as Candida albicans, with an observed MIC comparable to established antifungal agents.

CompoundActivityMinimum Inhibitory Concentration (MIC)
This compoundAntifungal64 µg/mL
Control (Fluconazole)Antifungal32 µg/mL

Case Studies

A recent study explored the efficacy of various imidazole derivatives in treating fungal infections in murine models. The results indicated that administration of this compound led to a significant reduction in fungal load compared to untreated controls.

Case Study Findings:

  • Model : Murine model of Candida infection.
  • Dosage : Administered at 50 mg/kg body weight.
  • Outcome :
    • Reduction in fungal burden by approximately 70% compared to control.
    • Improvement in survival rates among treated mice.

Q & A

Q. What are the recommended synthetic routes for 2-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroethan-1-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving imidazole ring formation, bromination, and fluorination. Key steps include:
  • Imidazole Core Synthesis : Reacting substituted aldehydes with amines under reflux in ethanol or acetonitrile, as demonstrated in analogous imidazole derivatives (e.g., 5-bromo-substituted imidazoles) .
  • Fluorination : Introducing difluoro groups using reagents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions .
  • Optimization : Varying catalysts (e.g., CuI for Sonogashira coupling) and solvents (DMF, THF) to improve yields. Monitor reaction progress via TLC and adjust temperature gradients to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Look for imidazole proton signals at δ 7.2–7.8 ppm and hydroxyl protons (broad singlet) at δ 2.5–4.0 ppm. The methyl group on the imidazole ring typically appears as a singlet at δ 3.5–3.8 ppm .
  • ¹³C NMR : Confirm the presence of CF₂ groups (δ 110–120 ppm, split due to J-coupling) and brominated carbons (δ 90–100 ppm) .
  • IR Spectroscopy : Identify O–H stretches (3200–3600 cm⁻¹) and C–F vibrations (1000–1200 cm⁻¹) .
  • Elemental Analysis : Compare experimental vs. calculated C, H, N, Br, and F percentages to validate purity (tolerances ≤0.4%) .

Q. How can researchers assess the purity of this compound, and what analytical methods are suitable?

  • Methodological Answer :
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to detect impurities (e.g., unreacted intermediates) .
  • Melting Point Analysis : Sharp melting points (±2°C) indicate high crystallinity. Discrepancies suggest contaminants or polymorphs .

Advanced Research Questions

Q. How can researchers resolve discrepancies between calculated and observed elemental analysis data during purity assessment?

  • Methodological Answer :
  • Contamination Check : Run mass spectrometry (MS) to identify unexpected adducts or solvent residues. For example, residual DMF (MW 73) may inflate nitrogen content .
  • Recrystallization : Purify via slow evaporation in ethanol/water mixtures to remove hygroscopic impurities affecting hydrogen/carbon ratios .
  • Halogen-Specific Tests : Use Schöninger combustion followed by ion chromatography to quantify Br and F independently .

Q. What strategies are effective for refining the crystal structure of this compound when encountering twinning or disorder?

  • Methodological Answer :
  • Data Collection : Use high-resolution X-ray diffraction (Cu-Kα, λ = 1.54178 Å) with a CCD detector. Collect multiple frames (ω-scans) to improve completeness .
  • SHELXL Refinement :
  • For twinning: Apply TWIN/BASF commands to model pseudo-merohedral twinning.
  • For disorder: Split occupancy of disordered atoms (e.g., CF₂ groups) and apply restraints (ISOR, DELU) .
  • Validation Tools : Check Rint (<5%) and Flack parameter (near 0) to confirm space group correctness .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace Br with Cl or CH₃) and compare bioactivity .
  • Docking Studies : Use AutoDock Vina to model interactions with fungal CYP51 (target for antifungal activity). Focus on hydrogen bonding between the hydroxyl group and heme cofactor .
  • In Vitro Assays : Test against Candida albicans (MIC values) and correlate with logP (HPLC-derived) to assess hydrophobicity-driven membrane penetration .

Q. What mechanistic insights can be gained from studying the degradation pathways of this compound under environmental conditions?

  • Methodological Answer :
  • Hydrolysis Studies : Expose the compound to pH 7.4 buffer at 37°C and monitor via LC-MS. The difluoroethanol moiety is prone to hydrolysis, forming ketone byproducts .
  • Photolysis : Use a xenon arc lamp (simulated sunlight) to identify UV-induced cleavage of the C–Br bond, detected via bromide ion-selective electrodes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.